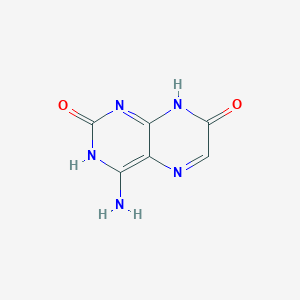

4-Aminopteridine-2,7(1H,8H)-dione

Description

Properties

CAS No. |

22005-67-0 |

|---|---|

Molecular Formula |

C6H5N5O2 |

Molecular Weight |

179.14 g/mol |

IUPAC Name |

4-amino-3,8-dihydropteridine-2,7-dione |

InChI |

InChI=1S/C6H5N5O2/c7-4-3-5(11-6(13)10-4)9-2(12)1-8-3/h1H,(H4,7,9,10,11,12,13) |

InChI Key |

VNVORMBUFQMATK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2NC1=O)N |

Origin of Product |

United States |

Biological Activity

4-Aminopteridine-2,7(1H,8H)-dione, a derivative of aminopteridine, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the class of pteridine derivatives. The synthesis of this compound typically involves multi-step reactions starting from simpler pteridine derivatives. The synthetic pathway often includes the introduction of amino groups and carbonyl functionalities to enhance its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on other biological systems.

Anticancer Activity

Recent studies have demonstrated that 4-Aminopteridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of several acridinedione derivatives, which showed promising activity against lung (H460) and skin (A431) cancer cells. Among these compounds, those structurally similar to 4-Aminopteridine displayed favorable IC50 values indicating potent anticancer activity .

Table 1: Cytotoxicity of 4-Aminopteridine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-Aminopteridine | A431 (Skin) | 15 | 3.5 |

| 4-Aminopteridine | H460 (Lung) | 12 | 4.0 |

| Other Derivative | MDA-MB-231 (Breast) | 20 | 2.8 |

The mechanism by which 4-Aminopteridine exerts its anticancer effects is believed to involve the inhibition of key cellular pathways associated with cancer proliferation. Molecular docking studies have indicated that it binds effectively to targets such as topoisomerase II and EGFR (epidermal growth factor receptor), which are crucial for cancer cell survival and proliferation .

Case Studies

Several case studies have explored the therapeutic potential and safety profile of aminopteridine derivatives:

- Case Study on Multiple Sclerosis : A patient treated with a derivative similar to 4-Aminopteridine exhibited improved neuromuscular transmission in conditions like multiple sclerosis. The compound was noted for enhancing synaptic transmission by blocking voltage-gated potassium channels .

- Toxicity Reports : While the therapeutic benefits are significant, there have been reports of toxicity associated with overdose situations. In one case, a patient experienced severe neurological symptoms after an overdose of a related compound, emphasizing the need for careful dosage management in therapeutic applications .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that compounds like 4-Aminopteridine exhibit good absorption characteristics but may not effectively cross the blood-brain barrier. This property could limit their use in treating central nervous system disorders but enhances their safety profile by reducing central nervous system side effects .

Scientific Research Applications

Neurological Disorders

4-Aminopteridine-2,7(1H,8H)-dione has been investigated for its effects on neuronal transmission. Similar compounds, such as 4-aminopyridine (a structural analog), have been shown to selectively block voltage-gated potassium channels. This mechanism prolongs action potentials and enhances synaptic transmission in conditions characterized by impaired nerve conduction, such as:

Other Potential Uses

The compound's ability to enhance synaptic transmission has led researchers to explore its use in various other conditions:

- Botulism : It may aid in recovery from botulism by facilitating neuromuscular transmission .

- Myasthenia Gravis : There is potential for its application in treating this autoimmune neuromuscular disorder by improving neurotransmission .

Chemical Synthesis

This compound can be utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in diverse chemical reactions:

- Synthesis of Derivatives : It can be used to synthesize derivatives that possess biological activity, including those targeting specific enzymes or receptors involved in disease processes .

- Ligand Development : The compound can serve as a precursor for developing ligands for receptors implicated in various diseases, including cancer and neurodegenerative disorders .

Clinical Studies on Related Compounds

While direct studies on this compound are scarce, related compounds like 4-aminopyridine have been extensively studied:

- A clinical trial demonstrated that oral administration of 4-aminopyridine resulted in significant improvements in visual and motor functions among multiple sclerosis patients . Such findings support the potential use of this compound for similar therapeutic effects.

Toxicological Insights

Understanding the toxicity profile of related compounds is crucial for evaluating safety:

Comparison with Similar Compounds

6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 6642-31-5)

8-Amino-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 56245-41-1)

- Molecular Formula: Not explicitly provided, but benzo-fused pteridine derivatives typically have higher molecular weights (e.g., C₁₃H₁₀BrN₅O₂ ≈ 348.15 g/mol).

- Ring System : Pteridine fused with a benzene ring (benzo[g]pteridine).

- Substituents: Amino (-NH₂) at position 8. Bromo (-Br) and methyl (-CH₃) groups at positions 7 and 2, respectively. Dione groups at positions 2 and 4.

- Key Differences: The benzene ring increases molecular rigidity and UV absorption properties.

Physicochemical Properties

Research Findings

- Synthesis Methods: Pyrimidine derivatives like 6-Amino-1,3-dimethylpyrimidine-2,4-dione are synthesized via condensation reactions under acidic conditions . Benzo-fused pteridines often require multi-step protocols, including cyclization and halogenation .

- Spectroscopic Data :

- NIST provides validated IR and NMR spectra for benzo-fused pteridines, aiding in structural confirmation .

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | 4-Aminopteridine-2,7(1H,8H)-dione |

| IUPAC Name | 4-amino-3,8-dihydropteridine-2,7-dione |

| Molecular Formula | C6H5N5O2 |

| Molecular Weight | 179.14 g/mol |

| CAS Number | 22005-67-0 |

| Structural Features | Pteridine core with amino and keto groups |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 0 |

| Topological Polar Surface Area | 109 Ų |

These properties underscore the compound's potential for hydrogen bonding and biological activity, which influences synthetic approaches.

Preparation Methods of this compound

General Synthetic Approach

The synthesis of this compound typically involves the construction of the pteridine ring system followed by the introduction of amino and keto functional groups at specific positions. The preparation methods rely on controlled reaction conditions to achieve high purity and yield.

Methodologies from Literature and Patents

Nucleophilic Substitution on Chloropyridine Derivatives

A widely documented approach involves the nucleophilic substitution of 4-chloropyridine hydrochloride salts with amines under mild to moderate heating conditions. Though this method is primarily described for 4-alkanaminopyridines, the principles apply to pteridine derivatives due to structural similarities in heterocyclic nitrogen substitution chemistry.

- Reaction Conditions : The reaction is performed by adding 4-chloropyridine hydrochloride salt to an excess of alkanamine (methylamine, ethylamine, propylamine, etc.) in the presence of an inhibitor such as sodium fluoride or potassium fluoride to suppress side reactions.

- Temperature : 30–150°C, preferably 120–150°C.

- Reaction Time : 1–10 hours.

- Post-reaction Processing : The amine is recovered under reduced pressure, followed by aqueous alkaline treatment to adjust pH to ≥7, extraction with organic solvents (ethyl acetate, butyl acetate, petroleum ether, etc.), cooling, filtration, and drying.

- Yields : Typically range from 78% to 83%, with purities exceeding 98%.

Table 1: Representative Reaction Conditions and Yields

| Entry | Amine Used | Temp (°C) | Time (h) | Inhibitor | pH Adjustment | Solvent for Extraction | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | N-octylamine | 130 | 2 | Sodium fluoride | ~7 | Ethyl acetate | 78.5 | 99.3 |

| 2 | Amylamine | 100 | 1 | Potassium fluoride | ~13 | Butyl acetate | 83.3 | 98.9 |

| 3 | Di-n-propylamine | 110 | 8 | Potassium fluoride | ~8 | Petroleum ether | 81.2 | 98.1 |

This method is adaptable to various amines and provides a practical route to 4-aminopyridine derivatives, which are structurally related to this compound.

Alternative Synthetic Routes and Derivative Formation

Studies on related pyrimidine and pteridine derivatives suggest that diazotization and subsequent cyclization reactions can be used to introduce amino and keto groups at specific ring positions. For example, treatment with sodium nitrite and hydrochloric acid in acetic acid medium has been used to synthesize complex pyrimidine derivatives with dione functionalities.

While these methods are more commonly applied to pyrano[2,3-d]pyrimidine-2,4-dione analogues, the chemical logic offers routes to functionalized pteridine diones, including this compound.

Comparative Summary of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution on 4-chloropyridine salts | Mild conditions, use of fluoride inhibitors, variable amines | High yield and purity, scalable | Requires careful pH control and solvent extraction |

| Palladium-catalyzed aminocarbonylation | Ring-opening/closing, catalytic, mechanistically complex | Potential for novel derivatives | Requires expensive catalysts, less direct for pteridines |

| Diazotization and cyclization | Functional group manipulation, classical approach | Versatile for derivatives | Multi-step, less direct for target compound |

Q & A

Q. What are the established synthetic routes for 4-Aminopteridine-2,7(1H,8H)-dione, and how can intermediates be optimized for yield?

Synthetic routes often involve multi-step condensation and cyclization reactions. For example:

- Intermediate formation : Use precursors like pyrimidine or purine derivatives (e.g., guanidine hydrochloride and α,β-unsaturated esters) in condensation reactions to form fused heterocyclic frameworks .

- Amination : Introduce the amino group via nucleophilic substitution or reductive amination under controlled pH and temperature to avoid side reactions .

- Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (e.g., Pd/C for hydrogenation) to improve intermediate stability and final yield .

Q. How can spectroscopic techniques characterize this compound’s structure?

- NMR : Analyze and spectra to confirm the presence of the aminopteridine core, distinguishing NH protons (δ 10–12 ppm) and carbonyl carbons (δ 160–170 ppm) .

- IR : Identify key functional groups (e.g., C=O stretching at ~1700 cm, N–H bending at ~1600 cm) .

- Mass spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns, ensuring purity (>95%) .

Q. What biological screening assays are suitable for evaluating its activity?

- Enzyme inhibition : Test against kinases or dehydrogenases using fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenase activity) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations to assess potency .

Advanced Research Questions

Q. How do structural modifications at the 4-amino position influence bioactivity?

- Electron-withdrawing groups (e.g., nitro, halogen) enhance electrophilicity, improving binding to enzyme active sites but may reduce solubility .

- Bulkier substituents (e.g., benzyl, phenoxy) can sterically hinder interactions but increase lipophilicity, enhancing membrane permeability .

- Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Q. How can contradictions in biological activity data across studies be resolved?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

- Cross-validation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm target specificity .

Q. What strategies stabilize this compound in aqueous solutions for in vivo studies?

Q. How does the compound interact with nucleic acids or proteins?

- Fluorescence quenching : Monitor changes in tryptophan fluorescence of proteins (e.g., BSA) to assess binding constants .

- DNA intercalation : Use ethidium bromide displacement assays with UV-Vis or circular dichroism to evaluate DNA binding .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.